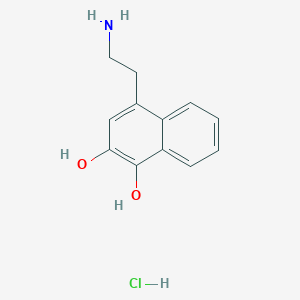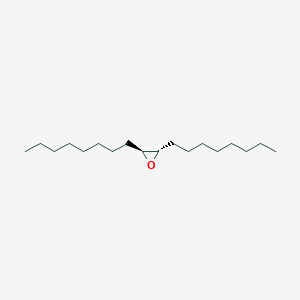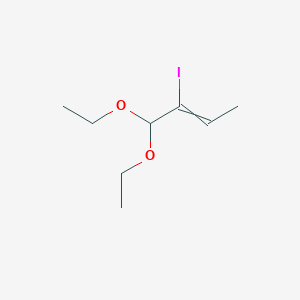![molecular formula C14H10ClFO2S B14599324 Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]- CAS No. 60810-66-4](/img/structure/B14599324.png)
Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]- is an organic compound that features a benzene ring substituted with a chloro and fluorine atom, and a thioether linkage to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]- typically involves the reaction of 4-chloro-3-fluorothiophenol with benzeneacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chloro and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]- involves its interaction with specific molecular targets and pathways. The thioether linkage and the presence of chloro and fluorine atoms contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester.
- Benzeneacetic acid, 4-chloro-, 3-methylbut-2-en-1-yl ester.
Uniqueness
Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]- is unique due to the presence of both chloro and fluorine atoms on the benzene ring, as well as the thioether linkage
Properties
CAS No. |
60810-66-4 |
|---|---|
Molecular Formula |
C14H10ClFO2S |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
2-[2-(4-chloro-3-fluorophenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C14H10ClFO2S/c15-11-6-5-10(8-12(11)16)19-13-4-2-1-3-9(13)7-14(17)18/h1-6,8H,7H2,(H,17,18) |
InChI Key |
LCXVYRNNIMITNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)SC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)

![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)



![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)


![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)


